molecular formula C15H11F3O3 B8130270 Methyl 2-hydroxy-2'-(trifluoromethyl)biphenyl-4-carboxylate

Methyl 2-hydroxy-2'-(trifluoromethyl)biphenyl-4-carboxylate

Cat. No.: B8130270
M. Wt: 296.24 g/mol
InChI Key: HMEQKCXDRCDSCC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group on the biphenyl structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the carboxylate group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the trifluoromethyl group can result in the formation of various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2’-(methyl)biphenyl-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 2-hydroxy-2’-(chloromethyl)biphenyl-4-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

    Methyl 2-hydroxy-2’-(bromomethyl)biphenyl-4-carboxylate: Contains a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-hydroxy-2’-(trifluoromethyl)biphenyl-4-carboxylate imparts unique properties, such as increased lipophilicity, metabolic stability, and electron-withdrawing effects

Properties

IUPAC Name

methyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)9-6-7-11(13(19)8-9)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEQKCXDRCDSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-3-hydroxybenzoate (Combi-Blocks CA-4189, 4.00 g, 17.3 mmol), 2-(trifluoromethyl)phenylboronic acid (3.95 g, 20.8 mmol), cesium fluoride (7.90 g, 52 mmol), palladium(II) acetate (78 mg, 0.35 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (426 mg, 1.05 mmol) was prepared in dioxane (40 mL) and water (20 mL) under N2 atmosphere. The reaction mixture was heated at 90° C. After 90 minutes, additional amounts of 2-(trifluoromethyl)phenylboronic acid (1.90 g, 10 mmol), palladium(II) acetate (78 mg, 0.35 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (426 mg, 1.05 mmol) were added. After 45 additional minutes, additional amounts of 2-(trifluoromethyl)phenylboronic acid (2.7 g, 14.2 mmol), palladium(II) acetate (78 mg, 0.35 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (426 mg, 1.05 mmol) were added. After 15 hours, the reaction mixture was cooled at RT, diluted with MTBE (200 mL), and then washed with water (30 mL) and brine (50 mL). The aqueous layers were extracted with MTBE (100 mL). The organic layers were combined, dried (MgSO4) and concentrated under reduced pressure. After purification by flash chromatography (silica, EtOAc/heptane), the title compound was obtained as a yellow oil (5.03 g containing 12% w/w of DCM). HPLC (Method A), Rt: 3.6 min (purity: 98.8%). UPLC/MS, M+(ESI): 297.0, M−(ESI): 295.0.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
3.95 g
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
426 mg
Type
reactant
Reaction Step Three
Quantity
78 mg
Type
catalyst
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
426 mg
Type
reactant
Reaction Step Four
Quantity
78 mg
Type
catalyst
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Five
Quantity
426 mg
Type
reactant
Reaction Step Five
Quantity
78 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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